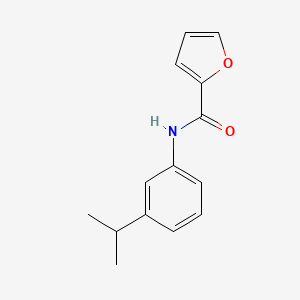
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of amides It features an iodophenyl group and a pyrazolyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Amide Formation: The final step involves the coupling of the iodophenyl group with the pyrazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove or modify the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrazolyl group can participate in hydrogen bonding and π-π interactions. These interactions can influence molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(1H-pyrazol-1-yl)propanamide
- N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)propanamide
- N-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in medicinal applications compared to its bromine, chlorine, or fluorine analogs. Additionally, the larger atomic size of iodine can influence the compound’s electronic properties, making it suitable for certain material science applications.
Properties
Molecular Formula |
C12H12IN3O |
|---|---|
Molecular Weight |
341.15 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C12H12IN3O/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(13)4-6-11/h2-9H,1H3,(H,15,17) |
InChI Key |
AUCANLKVOUOCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


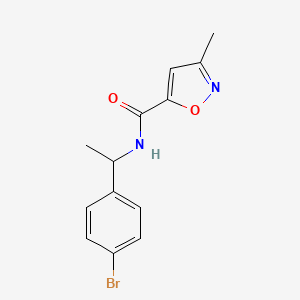

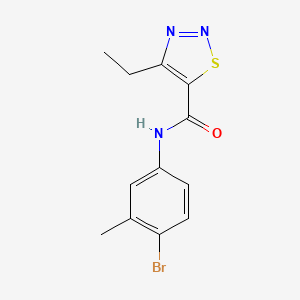
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
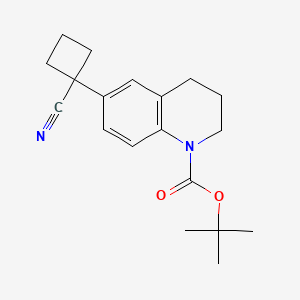
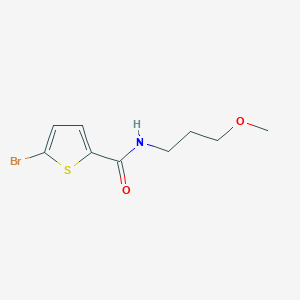
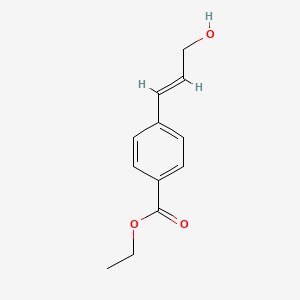
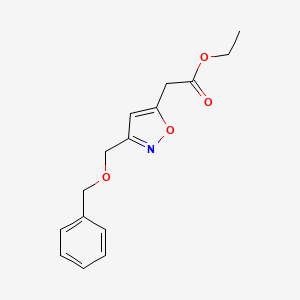
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
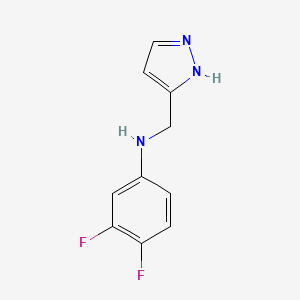
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)

![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
